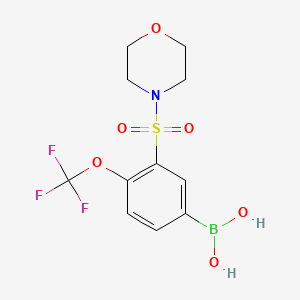

(3-(Morpholinosulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid

Übersicht

Beschreibung

(3-(Morpholinosulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid is a useful research compound. Its molecular formula is C11H13BF3NO6S and its molecular weight is 355.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(3-(Morpholinosulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid is a unique organoboron compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and applications in drug development.

Chemical Structure and Properties

The compound features a boronic acid group attached to a phenyl ring, which is further substituted with a morpholinosulfonyl group and a trifluoromethoxy group. This structural configuration enhances its solubility and reactivity, making it suitable for various biological applications.

- Molecular Formula: C11H12BF3N2O4S

- Molecular Weight: 322.19 g/mol

- CAS Number: 1704065-47-3

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound. Common methods include:

- Boronate Ester Formation: Reaction of phenylboronic acid derivatives with morpholinosulfonyl and trifluoromethoxy reagents.

- Suzuki-Miyaura Coupling: Utilizing palladium-catalyzed cross-coupling reactions to form the boronic acid from aryl halides.

Biological Activity

The biological activity of this compound is primarily linked to its interactions with specific proteins and enzymes. Key findings include:

- Enzyme Inhibition: The compound has shown potential as an inhibitor for various enzymes, particularly those involved in cancer pathways. Its ability to form reversible covalent bonds with diols enhances its efficacy as an enzyme inhibitor .

- Antimicrobial Properties: Studies have indicated that this boronic acid derivative exhibits antibacterial activity against strains such as Escherichia coli and Bacillus cereus, making it a candidate for further development in antimicrobial therapies .

Interaction Studies

Understanding the interactions of this compound with biological targets is crucial for optimizing its therapeutic potential. Techniques employed in these studies include:

- Molecular Docking: Computational methods to predict binding affinities and orientations of the compound with target proteins.

- Surface Plasmon Resonance (SPR): To measure real-time interactions between the compound and its biological targets.

- Isothermal Titration Calorimetry (ITC): To quantify binding affinities and thermodynamic parameters.

Case Studies

Research has demonstrated the effectiveness of this compound in various experimental setups:

- Cancer Cell Lines: In vitro studies using cancer cell lines have shown that this compound can inhibit cell proliferation by targeting specific signaling pathways associated with tumor growth.

- Diabetes Research: Its ability to bind sugars suggests potential applications in diabetes diagnostics, particularly in differentiating between glucose and fructose binding affinities .

Comparative Analysis with Similar Compounds

The following table summarizes some related compounds with similar structural features and their unique aspects:

| Compound Name | Key Features | Unique Aspect |

|---|---|---|

| 4-Boronobenzenesulfonic acid | Contains a sulfonic group | Used as a coupling agent in organic synthesis |

| 3-Morpholinobenzeneboronic acid | Similar morpholino group | Focused on enzyme inhibition |

| 4-Trifluoromethoxyphenylboronic acid | Trifluoromethoxy substituent | Enhanced lipophilicity for better membrane penetration |

| 2-Aminophenylboronic acid | Contains an amino group | Known for its anti-inflammatory properties |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

One of the primary applications of (3-(morpholinosulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid is as a potential anticancer agent. It has been identified as a reactant in the synthesis of lactate dehydrogenase inhibitors, which are crucial in targeting cancer cell proliferation . The inhibition of lactate dehydrogenase can disrupt the metabolic pathways that cancer cells rely on, making this compound a candidate for further development in cancer therapies.

TRPV3 Modulation

The compound has also been studied for its ability to modulate the TRPV3 (Transient Receptor Potential Vanilloid 3) channel, which is involved in pain sensation and inflammation. Research indicates that compounds that activate or inhibit TRPV3 can have therapeutic implications for treating pain and inflammatory diseases . The specific structural features of this compound may enhance its efficacy as a TRPV3 modulator.

Synthetic Organic Chemistry

Cross-Coupling Reactions

This boronic acid derivative is widely used in Suzuki-Miyaura cross-coupling reactions, a pivotal method in synthetic organic chemistry for forming carbon-carbon bonds . The introduction of the trifluoromethoxy group enhances the reactivity of the boronic acid, facilitating the coupling with various aryl halides and contributing to the synthesis of complex organic molecules.

Synthesis of Biologically Active Molecules

Beyond its role in cross-coupling reactions, this compound serves as a versatile building block in the synthesis of various biologically active compounds. Its application extends to the development of nitro-phenoxybenzoic acid derivatives, which are known for their inhibitory effects on PAI-1 (Plasminogen Activator Inhibitor-1), a target in cancer and fibrotic diseases .

Materials Science

Polymer Chemistry

In materials science, boronic acids like this compound are utilized to create dynamic covalent bonds within polymer networks. These materials can exhibit unique properties such as self-healing capabilities and responsiveness to environmental stimuli due to the reversible nature of boronate ester formation .

Data Table: Summary of Applications

Case Studies

- Lactate Dehydrogenase Inhibitors : A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against lactate dehydrogenase, suggesting potential for anticancer drug development.

- TRPV3 Modulation Research : Investigations into TRPV3 modulation revealed that specific structural modifications can enhance binding affinity and selectivity, providing insights into pain management therapies.

Eigenschaften

IUPAC Name |

[3-morpholin-4-ylsulfonyl-4-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BF3NO6S/c13-11(14,15)22-9-2-1-8(12(17)18)7-10(9)23(19,20)16-3-5-21-6-4-16/h1-2,7,17-18H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSUJUOLGGVKSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC(F)(F)F)S(=O)(=O)N2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BF3NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.